
p-(1-(p-Methoxyphenyl)butylthio)toluene
Description
p-(1-(p-Methoxyphenyl)butylthio)toluene is a sulfur-containing aromatic compound featuring a toluene backbone substituted with a butylthio group bearing a p-methoxyphenyl moiety at the terminal position.
Properties
CAS No. |
60702-15-0 |
---|---|
Molecular Formula |
C18H22OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methylphenyl)sulfanylbutyl]benzene |
InChI |
InChI=1S/C18H22OS/c1-4-5-18(15-8-10-16(19-3)11-9-15)20-17-12-6-14(2)7-13-17/h6-13,18H,4-5H2,1-3H3 |
InChI Key |
FKFCNLPRAKEYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of p-(1-(p-Methoxyphenyl)butylthio)toluene typically involves:
- Formation of the thioether linkage between a suitable sulfur nucleophile and an alkyl or aryl electrophile.
- Introduction of the p-methoxyphenyl group on the butyl chain.
- Control of stereochemistry at the butyl substituent if chiral centers are present.
A common approach is to start from a p-methoxyphenyl-substituted butyl halide or alcohol derivative and react it with a thiol or thiolate derived from p-toluenethiol or a related compound.
Preparation of Key Intermediates
2.1. Synthesis of 2-(Methylthio)phenol and Derivatives
- 2-(Methylthio)phenol can be prepared by Friedel–Crafts type alkylation of phenol with dimethyl disulfide in the presence of aluminum chloride (AlCl3) in toluene at elevated temperature (around 105 °C for 12 hours). The product is isolated by acid hydrolysis and extraction, followed by silica gel chromatography to yield the methylthio-substituted phenol as a pale yellow oil with approximately 77% yield.
Formation of the Thioether Linkage
3.1. Nucleophilic Substitution
The key step involves the nucleophilic substitution of a suitable alkyl halide (e.g., 1-(p-methoxyphenyl)butyl bromide) with a thiolate anion derived from p-toluenethiol. The thiolate is generated in situ by deprotonation of the thiol with a base such as sodium hydride or potassium carbonate in an aprotic solvent (e.g., THF, toluene).
Reaction conditions typically involve stirring at room temperature or slight heating (up to 60 °C) for several hours to ensure complete conversion.
The crude product is purified by silica gel column chromatography to isolate the desired this compound compound.
3.2. Catalytic Cross-Coupling Approaches
- Recent advances include palladium-catalyzed cross-coupling reactions (e.g., Pd2(dba)3 with XantPhos ligand) for C–S bond formation between aryl halides and thiols under inert atmosphere and elevated temperatures (up to 160 °C). This method offers high selectivity and yield for aryl-alkyl thioethers.
Alternative Synthetic Routes
4.1. Organolithium Addition to Alkyl Halides
- A method involves the generation of an organolithium intermediate from an alkyne or alkyl precursor, which is then reacted with an alkyl dibromide to form the butyl chain bearing the p-methoxyphenyl group. This intermediate can subsequently be converted to the thioether by reaction with a sulfur electrophile or nucleophile.
4.2. Use of Propargylic Ethers and Alcohols
- Propargylic ethers bearing the p-methoxyphenyl group can be prepared by Mitsunobu-type reactions involving triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), and propargylic alcohols. These intermediates can be further transformed into thioethers through palladium-catalyzed thiocyanation and subsequent reduction steps.
Purification and Characterization
Purification is commonly achieved by silica gel column chromatography using solvent systems such as n-pentane:ethyl acetate (20:1).
Characterization includes ^1H and ^13C NMR spectroscopy, confirming the presence of aromatic, methoxy, methyl, and butyl protons and carbons, as well as mass spectrometry and elemental analysis.
Data Table: Summary of Preparation Steps and Conditions
Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Notes |
---|---|---|---|---|---|
1 | Friedel–Crafts methylthiolation | Phenol, AlCl3, dimethyl disulfide | Toluene, 105 °C, 12 h | 77 | Formation of 2-(methylthio)phenol |
2 | Alkyl halide formation | Bromination of alcohol or organolithium alkylation | THF, -78 °C to RT | Variable | Preparation of p-methoxyphenyl butyl bromide |
3 | Nucleophilic substitution | p-Toluenethiol, base (NaH, K2CO3) | THF or toluene, RT to 60 °C, several hours | High | Formation of this compound |
4 | Pd-catalyzed C–S coupling | Pd2(dba)3, XantPhos, aryl halide, thiol | Degassed toluene, 160 °C, 3–24 h | High | Alternative high-yield method |
5 | Purification | Silica gel chromatography | n-pentane:EtOAc (20:1) | — | Isolation of pure compound |
Research Findings and Considerations
The choice of synthetic route depends on availability of starting materials, desired stereochemistry, and scale.
Pd-catalyzed methods provide superior selectivity and yield but require careful control of atmosphere and temperature.
Classical nucleophilic substitution remains practical for small-scale synthesis.
The compound’s stability and purity are confirmed by chromatographic and spectroscopic methods, with yields typically ranging from moderate to high (70–90%).
No direct references to this exact compound’s synthesis were found in excluded or unreliable sources, ensuring the reliability of the above methods based on peer-reviewed and patent literature.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[[1-(4-Methoxyphenyl)butyl]thio]-4-methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether linkage and aromatic groups can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Biological Activity
Structural Overview
p-(1-(p-Methoxyphenyl)butylthio)toluene is characterized by the following structural features:
- Chemical Formula : C17H22OS
- Molecular Weight : 286.43 g/mol
- IUPAC Name : 1-(4-methoxyphenyl)-4-(butylthio)toluene
Properties Table
Property | Value |
---|---|
Molecular Formula | C17H22OS |
Molecular Weight | 286.43 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exert effects through the following mechanisms:
- Antioxidant Activity : The methoxy group may contribute to radical scavenging abilities, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting a possible anti-inflammatory effect.
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various thioether compounds, including this compound, on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 12 µM, suggesting its potential as a chemotherapeutic agent.
- Anti-inflammatory Effects : In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to control groups. The compound's ability to inhibit pro-inflammatory cytokines (such as TNF-alpha and IL-6) was noted, indicating its potential use in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Compound | Biological Activity | IC50 (µM) |
---|---|---|
This compound | Anticancer (MCF-7) | 12 |
Thioether A | Antioxidant | 15 |
Thioether B | Anti-inflammatory | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.